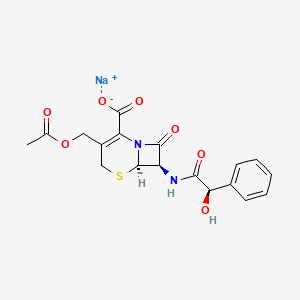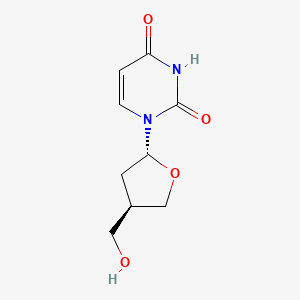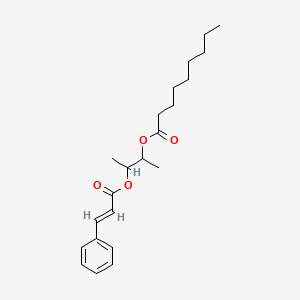
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate is an organic compound with a complex structure that includes a nonanoate ester, a phenyl group, and a propenyl moiety
Métodos De Preparación
The synthesis of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate typically involves esterification reactions. One common method is the reaction of 1-methyl-2-propanol with nonanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester linkage. The phenylpropenyl group can be introduced through a subsequent reaction involving phenylpropenyl chloride and a base like pyridine to facilitate the substitution reaction.
Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and yield. These methods ensure a consistent and scalable production process, which is crucial for commercial applications.
Análisis De Reacciones Químicas
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenylpropenyl groups, using reagents such as sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s ester linkage and phenyl group make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory or analgesic properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the phenylpropenyl group, which can then interact with cellular receptors or enzymes. The phenyl group may engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate can be compared with similar compounds such as:
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: This compound has a similar phenylpropenyl group but differs in its core structure, which includes a piperidine ring.
Cyclopropanecarboxylic acid derivatives: These compounds share the ester linkage but have different cyclic structures and functional groups.
Propiedades
Número CAS |
84006-31-5 |
|---|---|
Fórmula molecular |
C22H32O4 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
3-[(E)-3-phenylprop-2-enoyl]oxybutan-2-yl nonanoate |
InChI |
InChI=1S/C22H32O4/c1-4-5-6-7-8-12-15-21(23)25-18(2)19(3)26-22(24)17-16-20-13-10-9-11-14-20/h9-11,13-14,16-19H,4-8,12,15H2,1-3H3/b17-16+ |
Clave InChI |
ZSKXDYWGVRISOZ-WUKNDPDISA-N |
SMILES isomérico |
CCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


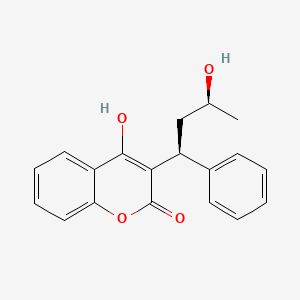
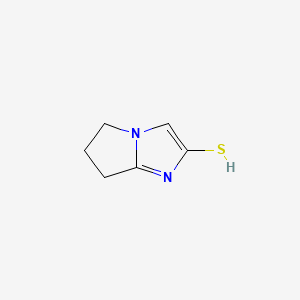
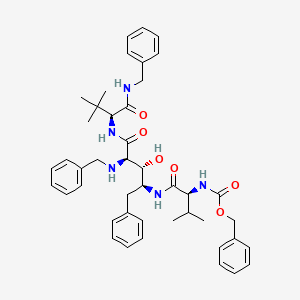
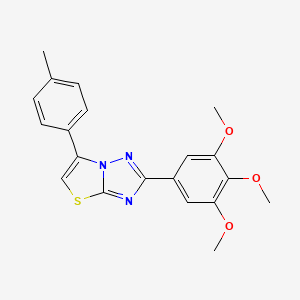
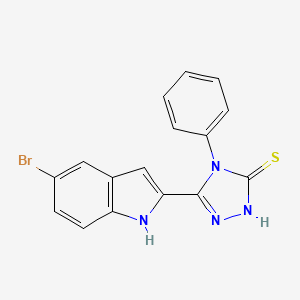
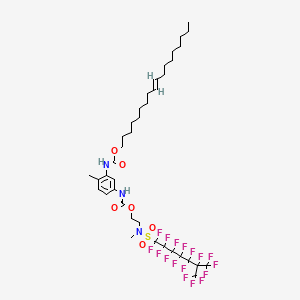
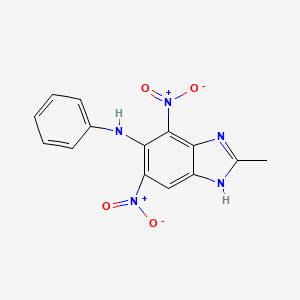
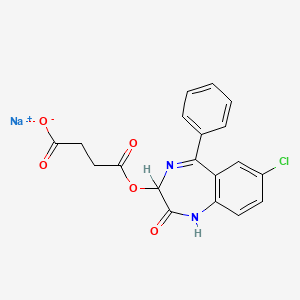
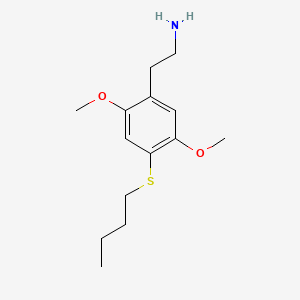

![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
